Friedel-Crafts acylation remains a cornerstone for constructing benzophenone frameworks. Recent advances focus on optimizing catalytic efficiency while minimizing Lewis acid usage. A pivotal study demonstrated that FeCl₃ and ZnCl₂, when used at 1–5% molar equivalents under reflux conditions (100–110°C), enable acylation of deactivated aromatics like benzene with benzoyl chloride, achieving yields up to 85%. Key factors include:
Table 1: Catalytic Performance in Friedel-Crafts Acylation
| Catalyst | Loading (mol%) | Temp (°C) | Yield (%) | Selectivity (para:ortho) |
|---|---|---|---|---|
| FeCl₃ | 1 | 110 | 85 | 92:8 |
| ZnCl₂ | 5 | 100 | 78 | 88:12 |
| AlCl₃ | 1 | 110 | 62 | 75:25 |
These findings underscore the viability of FeCl₃ for scalable benzophenone synthesis, though solvent choice (e.g., hexane vs. toluene) further influences residue levels.
Etherification of 4-hydroxybenzophenone with 2-methoxyethyl groups demands judicious solvent selection to balance reactivity and purity. A patented method employs normal hexane as the reaction medium for methyl sulfate-mediated etherification, achieving 95% crude product purity while eliminating toluene residues. Critical considerations include:
Table 2: Solvent Impact on Etherification Efficiency
| Solvent | BP-1 Conversion (%) | Residual Solvent (ppm) | Crystallization Yield (%) |
|---|---|---|---|
| Hexane | 98 | <50 | 95 |
| Toluene | 94 | 300 | 89 |
| THF | 90 | 150 | 82 |
This protocol’s "green" profile, avoiding halogenated solvents, aligns with industrial safety standards.
Regioselective introduction of the 2-methoxyethoxy group hinges on directing groups and electrophilic tuning. Copper-mediated hydroxylation studies using imine ligands illustrate that electronic effects dominate site selectivity. For 4-substituted benzophenones:
Mechanistic Insight:
Imine ligands form transient complexes with Cu(II)-OOH intermediates, where electrophilicity dictates attack orientation. For example, 4-nitrobenzophenone derivatives exhibit 91:9 selectivity for δ-hydroxylation due to nitro’s strong EWG effect.
Table 3: Regioselectivity in 4-Substituted Benzophenones
| Substituent | Directing Group | Selectivity (γ:δ) |
|---|---|---|
| -OCH₃ | Pyridine-4-EDG | 85:15 |
| -NO₂ | Pyridine-4-EWG | 9:91 |
| -Cl | Pyridine-4-EDG | 70:30 |
Adapting this strategy, 2-methoxyethoxy groups are installed via nucleophilic substitution on pre-hydroxylated intermediates, achieving >90% regiopurity.
The methoxyethoxy group in 4-(2-methoxyethoxy)benzophenone is typically introduced via nucleophilic substitution reactions, with the Williamson ether synthesis being a cornerstone method. This reaction involves the attack of a sodium 2-methoxyethoxide nucleophile on a para-substituted benzophenone derivative bearing a leaving group (e.g., halide or sulfonate) at the aromatic ring [6]. The SN2 mechanism dominates, where the alkoxide ion displaces the leaving group in a bimolecular process.
Key kinetic parameters, such as reaction rate constants (k), are influenced by:
The table below summarizes the rate constants for methoxyethoxy group formation using different alkyl halides under standardized conditions:
| Alkyl Halide | Leaving Group | k (10−3 s−1) | Solvent |
|---|---|---|---|
| 4-Iodobenzophenone | Iodide | 8.92 | DMF |
| 4-Bromobenzophenone | Bromide | 5.14 | DMF |
| 4-Chlorobenzophenone | Chloride | 1.07 | DMF |
Notably, the electron-withdrawing nature of the benzophenone carbonyl group polarizes the aromatic ring, increasing the electrophilicity of the para position and accelerating nucleophilic attack [1].
The benzophenone scaffold undergoes electrophilic substitution primarily at the meta position relative to the carbonyl group due to its strong electron-withdrawing effect. However, the para-substituted 2-methoxyethoxy group introduces competing electronic and steric influences:
The table below illustrates the directing effects of substituents in 4-(2-methoxyethoxy)benzophenone:
| Substituent | Electronic Effect | Preferred Substitution Position |
|---|---|---|
| Carbonyl (C=O) | Strong −I, −M | Meta |
| 2-Methoxyethoxy | Moderate +R | Para (minor), Meta (major) |
These competing effects result in a mixed substitution pattern, with meta products dominating in nitration and sulfonation reactions [7].
The formation of 4-(2-methoxyethoxy)benzophenone involves a high-energy transition state during the nucleophilic substitution step. Laser flash photolysis and UV-vis spectroscopy have been employed to characterize this transient species [1] [7]:
The table below compares activation energies for substituted benzophenone derivatives:
| Substituent | Ea (kJ/mol) | Relative Rate (k/k0) |
|---|---|---|
| 4-Nitro | 68.3 | 3.2 |
| 4-Carbonyl | 72.1 | 1.0 |
| 4-Methyl | 89.7 | 0.4 |
These findings underscore the critical role of electronic modulation in transition state stabilization.
Density Functional Theory represents a quantum mechanical computational methodology that has become the cornerstone for investigating the electronic structure and molecular properties of organic compounds, including benzophenone derivatives such as 4-(2-Methoxyethoxy)benzophenone [1] [2]. The fundamental principle underlying Density Functional Theory calculations involves the determination of molecular electronic structure through the electron density distribution rather than the many-electron wavefunction, providing a computationally efficient approach to studying molecular orbital characteristics [3].
The most commonly employed functional for benzophenone derivative studies is the Becke three-parameter Lee-Yang-Parr functional, which incorporates both local and non-local exchange-correlation effects [1] [4]. This hybrid functional typically utilizes approximately twenty percent Hartree-Fock exchange energy combined with eighty percent Density Functional Theory exchange correlation, providing an optimal balance between computational efficiency and accuracy for molecular orbital calculations [5]. The choice of basis set significantly influences the quality of molecular orbital descriptions, with the 6-311G family of basis sets demonstrating superior performance for benzophenone systems [5] [6].
For 4-(2-Methoxyethoxy)benzophenone, geometry optimization represents the initial computational step, requiring convergence criteria of approximately 10⁻⁶ hartree for energy and 1.8 × 10⁻³ bohr for maximum displacement [7]. The optimization process employs gradient-based algorithms to locate the minimum energy configuration, establishing the foundation for subsequent molecular orbital analysis [7]. Frequency calculations follow geometry optimization to confirm the stationary point nature and provide thermochemical corrections through harmonic vibrational analysis [7].
The molecular orbital analysis focuses primarily on frontier orbital characteristics, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies [8] [9]. These frontier orbitals provide crucial information regarding the electronic properties and chemical reactivity of 4-(2-Methoxyethoxy)benzophenone, with the Highest Occupied Molecular Orbital typically ranging from -5 to -8 electronvolts and the Lowest Unoccupied Molecular Orbital spanning 0 to -3 electronvolts for benzophenone derivatives [10] [11].
The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap serves as a fundamental parameter for assessing molecular stability and reactivity, typically ranging from 3 to 8 electronvolts for benzophenone compounds [8] [10]. This energy difference correlates directly with the electronic excitation properties and provides insights into the photochemical behavior of 4-(2-Methoxyethoxy)benzophenone [10]. Time-dependent Density Functional Theory calculations extend the analysis to include excited state properties and ultraviolet-visible absorption spectra [2].
Solvation effects play a critical role in molecular orbital calculations for 4-(2-Methoxyethoxy)benzophenone, necessitating the implementation of implicit solvent models such as the Polarizable Continuum Model or Solvation Model based on Density [1] [4]. These models account for the influence of the surrounding chemical environment on electronic structure and molecular orbital energies, providing more realistic representations of the compound's behavior in solution [1].
The computational workflow typically involves several verification steps to ensure the reliability of molecular orbital calculations. Energy convergence monitoring throughout the self-consistent field iterations helps identify potential convergence issues [7]. Additionally, the comparison of calculated properties with experimental data, where available, provides validation of the computational methodology [6].
Molecular dynamics simulations provide a powerful computational approach for investigating the dynamic behavior and solvent interactions of 4-(2-Methoxyethoxy)benzophenone at the atomic level [12] [13]. These simulations employ classical mechanics principles to describe the time evolution of molecular systems, enabling detailed analysis of solvation effects, conformational dynamics, and intermolecular interactions over nanosecond to microsecond timescales [14] [15].
The foundation of molecular dynamics simulations relies on the numerical integration of Newton's equations of motion for all atoms in the system [14] [16]. For 4-(2-Methoxyethoxy)benzophenone, the simulation system typically comprises the target molecule surrounded by explicit solvent molecules, most commonly water represented by models such as the Three-point Transferable Intermolecular Potential or Simple Point Charge Extended [14] [15]. The choice of water model significantly impacts the accuracy of solvation calculations, with each model offering specific advantages for different types of molecular interactions [14].
The isothermal-isobaric ensemble represents the most appropriate simulation conditions for studying 4-(2-Methoxyethoxy)benzophenone solvent interactions, maintaining constant number of particles, pressure, and temperature [17] [15]. This ensemble closely mimics experimental conditions and allows for volume fluctuations that are essential for accurately capturing solvation behavior [18]. Temperature control is achieved through thermostat algorithms such as Nosé-Hoover or Langevin dynamics, while pressure regulation employs barostat methods including Parrinello-Rahman or Berendsen schemes [17] [15].
The simulation protocol begins with careful system preparation involving energy minimization to remove unfavorable atomic contacts [12] [15]. A multi-step equilibration procedure follows, typically consisting of gradual heating and pressure equilibration phases lasting several nanoseconds [15]. The production phase, extending from tens to hundreds of nanoseconds, generates the trajectory data used for analyzing solvent interactions and dynamic properties [15].
Time step selection represents a critical parameter in molecular dynamics simulations, with typical values ranging from 1 to 2 femtoseconds for systems containing hydrogen atoms [14] [16]. The SHAKE algorithm or similar constraint methods enable the use of longer time steps by fixing high-frequency hydrogen vibrations [14] [15]. Periodic boundary conditions eliminate surface effects and simulate bulk solvent behavior around 4-(2-Methoxyethoxy)benzophenone [14].
Force field selection determines the accuracy of intermolecular interactions in the simulation. Popular choices include AMBER, CHARMM, and OPLS force fields, each parameterized for specific molecular types and interaction patterns [19] [20]. For benzophenone derivatives, AMBER force fields often provide good balance between accuracy and computational efficiency, though validation against experimental data remains essential [19].
Solvent interaction analysis involves multiple computational techniques applied to the simulation trajectory. Radial distribution functions quantify the spatial distribution of solvent molecules around specific atomic sites of 4-(2-Methoxyethoxy)benzophenone, revealing preferential solvation patterns and hydrogen bonding interactions [12] [21]. Coordination number calculations determine the average number of solvent molecules within defined distance shells around the solute [12].
Hydrogen bonding analysis represents a particularly important aspect for 4-(2-Methoxyethoxy)benzophenone due to the presence of ether oxygen atoms capable of accepting hydrogen bonds from water molecules [21]. Distance and angle criteria typically define hydrogen bond formation, with geometric parameters optimized for water-organic molecule interactions [21]. Dynamic properties such as hydrogen bond lifetimes and exchange rates provide insights into the temporal behavior of solvent interactions [21].
Solvation free energy calculations through molecular dynamics simulations employ techniques such as thermodynamic integration or free energy perturbation methods [13]. These approaches quantify the energetic cost of transferring 4-(2-Methoxyethoxy)benzophenone from gas phase to solution, providing direct comparison with experimental solvation data [13]. Enhanced sampling methods may be necessary to achieve adequate statistical convergence for free energy calculations [13].
Quantitative Structure-Activity Relationship modeling represents a computational approach that establishes mathematical correlations between molecular structure descriptors and biological or chemical activities of compounds such as 4-(2-Methoxyethoxy)benzophenone [22] [23]. This methodology enables the prediction of activity properties for novel compounds based on their structural characteristics, providing valuable guidance for molecular design and optimization [24] [25].
The development of Quantitative Structure-Activity Relationship models for benzophenone derivatives begins with the compilation of a comprehensive dataset containing both structural information and experimental activity data [26] [27]. For 4-(2-Methoxyethoxy)benzophenone and related compounds, activity endpoints may include biological activities such as antimicrobial efficacy, photostability, or ultraviolet absorption properties [26] [27]. The quality and diversity of the training dataset significantly influence the predictive capability and applicability domain of the resulting model [28] [29].
Molecular descriptor calculation forms the core of Quantitative Structure-Activity Relationship modeling, transforming chemical structure into numerical representations suitable for mathematical analysis [30] [25]. Constitutional descriptors provide basic molecular composition information including molecular weight, atom counts, and bond counts [31] [32]. For 4-(2-Methoxyethoxy)benzophenone, the molecular weight of 242.27 grams per mole and the presence of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms constitute fundamental constitutional descriptors [33].
Topological descriptors encode information about molecular connectivity and branching patterns through various graph-theoretical indices [34] [32]. The Wiener index, Zagreb indices, and connectivity indices capture different aspects of molecular topology relevant to biological activity [34] [32]. These descriptors prove particularly valuable for benzophenone derivatives where substitution patterns significantly influence activity properties [26] [27].
Geometrical descriptors incorporate three-dimensional molecular shape information, including molecular volume, surface area, and shape indices [31] [35]. For 4-(2-Methoxyethoxy)benzophenone, these descriptors capture the spatial arrangement of functional groups and their potential impact on receptor binding or chemical interactions [35]. The calculation of geometrical descriptors typically requires optimized three-dimensional molecular structures obtained through quantum chemical calculations [35].
Electronic descriptors encompass quantum chemical properties such as partial atomic charges, dipole moments, and polarizabilities [31]. The frontier orbital energies, including Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital values, serve as important electronic descriptors that correlate with chemical reactivity and biological activity [9] [31]. For benzophenone derivatives, these electronic properties often show strong correlations with photochemical and biological activities [26] [27].
Physicochemical descriptors include experimentally measurable or calculable properties such as partition coefficient, solubility, and polar surface area [30] [31]. The octanol-water partition coefficient, typically expressed as logarithmic partition coefficient, provides crucial information about lipophilicity and membrane permeation properties [30] [25]. For 4-(2-Methoxyethoxy)benzophenone, these properties influence bioavailability and distribution characteristics [27].
The selection of relevant descriptors represents a critical step in Quantitative Structure-Activity Relationship model development, typically involving correlation analysis and variable selection algorithms [28] [29]. High intercorrelation among descriptors necessitates careful selection to avoid multicollinearity issues that can compromise model interpretability and predictive performance [24] [28]. Principal component analysis and other dimensionality reduction techniques help identify the most informative descriptor combinations [24].
Model development employs various statistical and machine learning algorithms to establish quantitative relationships between descriptors and activity [25] [28]. Multiple linear regression provides interpretable models suitable for understanding structure-activity relationships, while more complex algorithms such as random forests and support vector machines may offer improved predictive accuracy [25] [28]. The choice of modeling algorithm depends on the dataset characteristics and the desired balance between interpretability and predictive performance [28].
Model validation requires rigorous statistical assessment to ensure reliable predictive capability [29] [36]. Cross-validation techniques evaluate internal model consistency, while external validation using independent test sets provides unbiased estimates of predictive performance [36] [29]. For benzophenone derivative models, correlation coefficients above 0.7 and low prediction errors typically indicate acceptable model quality [26] [27].